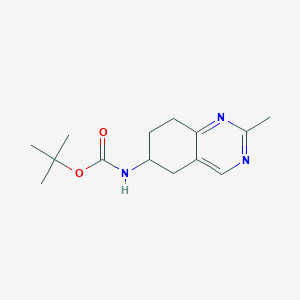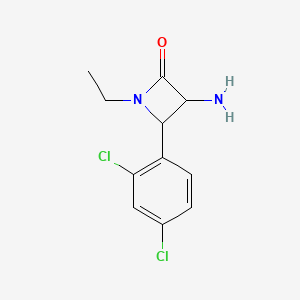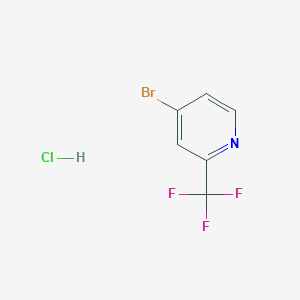
(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(氨甲基)-3,4-二氢异喹啉-2(1H)-羧酸叔丁酯是一种手性化合物,属于异喹啉衍生物类。由于其潜在的生物活性及其作为合成各种药理活性分子的中间体作用,该化合物在药物化学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
(S)-1-(氨甲基)-3,4-二氢异喹啉-2(1H)-羧酸叔丁酯的合成通常涉及多步过程。一种常见的方法包括以下步骤:
异喹啉核心形成: 异喹啉核心可以通过Pictet-Spengler反应合成,其中芳香醛在酸催化剂的存在下与胺反应。
氨甲基的引入: 氨甲基可以通过还原胺化引入,其中异喹啉衍生物与甲醛和还原剂(如氰基硼氢化钠)反应。
羧基的保护: 羧基使用叔丁基氯甲酸酯进行保护,形成叔丁酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
(S)-1-(氨甲基)-3,4-二氢异喹啉-2(1H)-羧酸叔丁酯会发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的酮或羧酸。
还原: 还原反应可以用还原剂(如氢化铝锂)进行,将酮或醛转化为醇。
取代: 亲核取代反应可以进行,将不同的官能团引入分子中。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱(如氢化钠)存在下的卤代烷。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成各种取代的异喹啉衍生物。
科学研究应用
(S)-1-(氨甲基)-3,4-二氢异喹啉-2(1H)-羧酸叔丁酯在科学研究中有多种应用:
化学: 用作合成复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在开发新型治疗剂中的作用。
工业: 用于精细化工和制药的生产。
作用机制
(S)-1-(氨甲基)-3,4-二氢异喹啉-2(1H)-羧酸叔丁酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。确切的途径和靶标可能会因特定的生物学环境和所研究的化合物衍生物而异。
相似化合物的比较
类似化合物
2-氨甲基-5-羟基-1H-吲哚-3-羧酸乙酯: 另一种具有类似氨甲基和羧酸酯的化合物。
1-(氨甲基)环己烷乙酸: 与氨甲基官能团共享,但具有不同的核心结构。
独特性
(S)-1-(氨甲基)-3,4-二氢异喹啉-2(1H)-羧酸叔丁酯由于其手性性质和异喹啉核心的存在而具有独特性,这赋予了其与其他类似化合物不同的特定生物活性和合成用途。
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
tert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 |
InChI 键 |
VHKNZTWMVNWAOC-CYBMUJFWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1CN |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)












